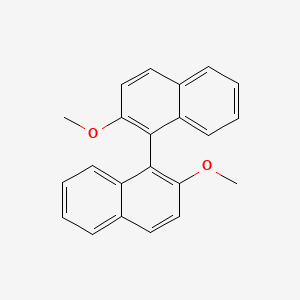

![molecular formula C15H10BrFN4S B3025693 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine CAS No. 57801-95-3](/img/structure/B3025693.png)

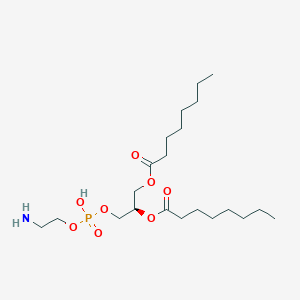

2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Vue d'ensemble

Description

Le Flubrotizolam est un dérivé synthétique de la benzodiazépine connu pour ses effets sédatifs et anxiolytiques puissants. Il appartient à la classe des thiénotriazolodiazépines et est décrit chimiquement comme le 2-bromo-4-(2-fluorophényl)-9-méthyl-6H-thiéno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazépine . Ce composé a attiré l'attention sur le marché des drogues de synthèse en raison de sa forte puissance et de son efficacité pour induire la sédation et réduire l'anxiété .

Mécanisme D'action

Flubrotizolam, also known as ZWK85P59MH, is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects . This article will delve into the mechanism of action of Flubrotizolam, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Flubrotizolam primarily targets the GABA-A receptors in the brain . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter that reduces neuronal excitability. The GABA-A receptor is a type of GABA receptor that, when activated, allows the influx of chloride ions into the neuron, leading to hyperpolarization and decreased neuronal excitability .

Mode of Action

Flubrotizolam acts as a positive allosteric modulator of the GABA-A receptors . It enhances the effect of GABA by increasing the frequency of the chloride ion channel openings within the receptor . This leads to an influx of chloride ions, causing the neuron to become more negatively charged and thus less likely to generate an action potential . This results in a decrease in neuronal excitability, which manifests as sedative and anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by Flubrotizolam is the GABAergic system . By enhancing the action of GABA at the GABA-A receptors, Flubrotizolam increases inhibitory neurotransmission in the brain . This leads to a decrease in neuronal excitability and results in the calming and sedative effects characteristic of this compound .

Pharmacokinetics

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family , particularly by CYP3A4 .

Result of Action

The primary result of Flubrotizolam’s action is a reduction in anxiety and induction of sedation . By enhancing GABAergic neurotransmission, Flubrotizolam slows down racing thoughts, reduces anxiety, and helps users fall asleep . This same effect also inhibits other aspects of brain function, including memory formation, abstract thinking, and decision-making .

Action Environment

The action of Flubrotizolam can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or other CNS depressants, can potentiate the effects of Flubrotizolam, leading to increased sedation and potentially harmful effects . Additionally, individual factors such as age, health status, and genetic variations in the metabolizing enzymes can also influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family, particularly by CYP3A4 . It interacts with several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes . CYP3A4 is involved in the formation of all phase I metabolites of Flubrotizolam, while UGT1A4 and UGT2B10 catalyze its N-glucuronidation .

Cellular Effects

Flubrotizolam acts as a central nervous system suppressant . It inhibits electrical activity in the brain, slowing down racing thoughts, reducing anxiety, and helping users fall asleep . This same effect also inhibits other aspects of brain function, including memory formation, abstract thinking, and decision-making .

Molecular Mechanism

Flubrotizolam works through the same mechanism as most benzodiazepines . It potentiates a receptor called GABA-A, which the neurotransmitter, GABA, binds to in order to regulate electrical transmission in the brain . When GABA activates the GABA receptors, chloride ion channels open up to hyperpolarize the neuron . This causes the neurons to require a higher action potential in order to transmit electrical signals to neighboring nerve cells .

Temporal Effects in Laboratory Settings

The effects of Flubrotizolam are expected to have a short duration of 5 to 8 hours . Concrete data about the duration of active effects aren’t available .

Dosage Effects in Animal Models

The exact dose of Flubrotizolam is unclear, but most grey market vendors carry this compound in doses of 0.5 mg each . This would make Flubrotizolam roughly comparable in potency to drugs like alprazolam (Xanax) or triazolam (Halcion) .

Metabolic Pathways

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family, particularly by CYP3A4 . Several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes were shown to catalyze their metabolic transformations .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Flubrotizolam implique plusieurs étapes, en commençant par la préparation de la structure de base de la thiénotriazolodiazépine. Le processus comprend généralement:

Formation du cycle thiéno : Cela implique la cyclisation de précurseurs appropriés pour former la structure du cycle thiéno.

Introduction du cycle triazolo : Le cycle triazolo est introduit par une série de réactions impliquant des réactifs contenant de l'azote.

Bromation et fluoration : Les dernières étapes impliquent la bromation et la fluoration du composé pour obtenir la structure chimique souhaitée.

Méthodes de production industrielle

La production industrielle de Flubrotizolam suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, utilisant des réacteurs discontinus ou à flux continu pour garantir une qualité et un rendement constants. Le processus serait optimisé pour l'efficacité, la rentabilité et la sécurité, conformément aux normes réglementaires strictes.

Analyse Des Réactions Chimiques

Types de réactions

Le Flubrotizolam subit diverses réactions chimiques, notamment:

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le noyau benzodiazépine.

Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation du composé, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions d'halogénation et autres réactions de substitution peuvent introduire ou remplacer des groupes fonctionnels sur la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions d'halogénation impliquent généralement des réactifs comme le brome ou le fluor gazeux dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues halogénés .

Applications de la recherche scientifique

Le Flubrotizolam a plusieurs applications de recherche scientifique:

Chimie : Il est utilisé pour étudier les relations structure-activité des benzodiazépines et de leurs dérivés.

Biologie : Les chercheurs étudient ses effets sur le système nerveux central, en particulier son interaction avec les récepteurs GABA-A.

Médecine : Bien qu'il ne soit pas approuvé pour un usage médical, il sert de composé de référence dans les études pharmacologiques.

Industrie : Il est utilisé dans le développement de nouveaux agents sédatifs et anxiolytiques.

Mécanisme d'action

Le Flubrotizolam exerce ses effets en agissant comme un modulateur allostérique positif du récepteur GABA-A. Ce récepteur est un canal ionique chlorure qui, lorsqu'il est activé par le neurotransmetteur acide gamma-aminobutyrique (GABA), inhibe l'activité neuronale. Le Flubrotizolam améliore la liaison du GABA au récepteur GABA-A, augmentant l'afflux d'ions chlorure dans les neurones et entraînant une hyperpolarisation. Cela conduit à une réduction de l'excitabilité neuronale, produisant des effets sédatifs et anxiolytiques .

Applications De Recherche Scientifique

Flubrotizolam has several scientific research applications:

Chemistry: It is used to study the structure-activity relationships of benzodiazepines and their derivatives.

Biology: Researchers investigate its effects on the central nervous system, particularly its interaction with GABA-A receptors.

Medicine: Although not approved for medical use, it serves as a reference compound in pharmacological studies.

Industry: It is utilized in the development of new sedative and anxiolytic agents.

Comparaison Avec Des Composés Similaires

Composés similaires

Brotizolam : Une autre thiénotriazolodiazépine avec des propriétés sédatives similaires.

Flubromazolam : Un composé structurellement apparenté avec des effets sédatifs puissants.

Etizolam : Une thiénodiazépine avec des propriétés anxiolytiques et sédatives.

Unicité du Flubrotizolam

Le Flubrotizolam est unique en raison de sa forte puissance et de son début d'action rapide par rapport aux autres benzodiazépines. Sa structure chimique permet une forte affinité de liaison au récepteur GABA-A, le rendant efficace à des doses plus faibles .

Propriétés

IUPAC Name |

4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZDBDBHBXLWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206503 | |

| Record name | Flubrotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57801-95-3 | |

| Record name | Flubrotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubrotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)

![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)